molecular formula C17H16Cl2N2O4S B2644551 N-(2,5-DICHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE CAS No. 313226-54-9

N-(2,5-DICHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Cat. No.: B2644551
CAS No.: 313226-54-9
M. Wt: 415.29
InChI Key: LJQCOPQLOXZGBU-UHFFFAOYSA-N
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Description

N-(2,5-DICHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with morpholine under basic conditions.

    Coupling reaction: The sulfonyl chloride intermediate is then reacted with 2,5-dichloroaniline in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of chlorine atoms, it can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic reagents: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dichlorophenyl)-4-(morpholine-4-sulfonyl)benzamide: Similar structure but different substituents.

    N-(2,5-Dichlorophenyl)-4-(piperidine-4-sulfonyl)benzamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and morpholine moieties contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c18-13-3-6-15(19)16(11-13)20-17(22)12-1-4-14(5-2-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQCOPQLOXZGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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